Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-
Overview
Description
Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- is a complex organic compound that features a benzoic acid core with a hydrazono group and a sulfonyl group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- typically involves the following steps:
Formation of the hydrazone: This step involves the reaction of benzoic acid with hydrazine to form the hydrazone derivative.
Sulfonylation: The hydrazone derivative is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Final product formation: The final step involves the reaction of the sulfonylated hydrazone with formaldehyde to introduce the methyl group, resulting in the formation of benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methylphenyl ester: Similar structure but lacks the hydrazono and sulfonyl groups.
4-(4-methylphenyl)benzoic acid: Similar structure but lacks the hydrazono group.
Benzoic acid, 4-methyl-: Similar structure but lacks the sulfonyl and hydrazono groups.
Uniqueness
Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- is unique due to the presence of both the hydrazono and sulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-11-2-8-14(9-3-11)22(20,21)17-16-10-12-4-6-13(7-5-12)15(18)19/h2-10,17H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMQXRMGZTKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312890 | |
Record name | Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363575-75-1 | |
Record name | Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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